N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)12-7-10(17(18)19)5-6-11(12)15-14/h1-7,15-16H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOXHBRAKSDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce the nitro groupThe final step involves the coupling of the resulting intermediate with 4-chlorophenyl isocyanate to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinyl group can be oxidized to form corresponding azides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HT-29 (Colon Cancer) | 20 µM |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In models using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
- Study on Antimicrobial Activity (2024) : This study assessed the efficacy of the compound against various bacterial strains, confirming its potential as an antimicrobial agent.
- Anticancer Activity Evaluation (2023) : Focused on human breast cancer cells, this research demonstrated significant cytotoxic effects, suggesting a mechanism involving apoptosis.
- Inflammation Model Study (2025) : Investigated the anti-inflammatory properties using macrophage models, revealing substantial reductions in inflammatory markers.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Impact of Halogen Substituents on MGL Inhibition
| Halogen (X) | Compound | IC₅₀ (μM) |
|---|---|---|
| F | N-(4-Fluorophenyl)maleimide | 5.18 |
| Cl | N-(4-Chlorophenyl)maleimide | 7.24 |
| Br | N-(4-Bromophenyl)maleimide | 4.37 |
| I | N-(4-Iodophenyl)maleimide | 4.34 |
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-chlorophenyl group enhances lipophilicity and target affinity across analogs, but bioactivity is highly dependent on auxiliary functional groups (e.g., nitro for enzyme inhibition, hydrazinyl for solubility) .
- Synthetic Feasibility : The target compound’s hydrazinyl group allows for versatile derivatization, as seen in hydrazide-based syntheses , but its discontinuation suggests challenges in scalability or toxicity .
- Potential Applications: Prioritize testing for enzyme inhibition (e.g., α-glucosidase) or antimicrobial activity, given the success of sulfonamide-nitrogen hybrids .
Biological Activity
N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
This compound is characterized by the presence of a hydrazine functional group, a nitro group, and a sulfonamide moiety. The synthesis typically involves:
- Sulfonation : Introduction of the sulfonamide group.
- Chlorination : Incorporation of the chlorophenyl group.
- Hydrazination : Formation of the hydrazine linkage.
These steps require specific reagents such as sulfur trioxide for sulfonation and chlorinating agents like thionyl chloride for chlorination .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as DNA synthesis and cell proliferation.
- Antimicrobial Activity : It has demonstrated potential antimicrobial properties against various pathogens, suggesting its role as an antibiotic agent .
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, which could be linked to its interference with mitochondrial function and disruption of cellular homeostasis .
Antimicrobial Activity
This compound has been tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These values indicate that the compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being particularly susceptible .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
The IC50 values suggest that this compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use in treating resistant infections .
- Case Study on Anticancer Properties : Research conducted on MCF-7 cells revealed that treatment with this compound led to increased apoptosis markers, including caspase activation and PARP cleavage. These findings suggest that the compound may trigger programmed cell death pathways effectively .
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the sulfonamide core via sulfonation of a nitrobenzene precursor (e.g., using chlorosulfonic acid).
- Step 2 : Introduction of the hydrazinyl group via nucleophilic substitution with hydrazine hydrate under reflux in ethanol .
- Step 3 : Coupling with 4-chlorophenyl derivatives using palladium-catalyzed cross-coupling or acid-mediated condensation.
Key variables : Temperature (>80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 hydrazine:precursor for optimal substitution). Yields range from 45–65% depending on purity of intermediates .
Q. How can researchers verify the structural integrity of this compound?
Q. What are the solubility and stability profiles of this compound under experimental conditions?
-
Solubility :
Advanced Research Questions
Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?
- The nitro group acts as a strong electron-withdrawing moiety, polarizing the benzene ring and enhancing electrophilic substitution at the hydrazinyl site.
- Computational insights : DFT calculations show a LUMO energy of -1.8 eV, favoring nucleophilic attack on the sulfonamide sulfur .
- Experimental correlation : Nitro reduction (e.g., with Zn/HCl) to an amine group alters bioactivity, reducing antimicrobial efficacy by 70% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-dependent effects : At 10 μM, the compound inhibits bacterial growth (MIC: 2–4 μg/mL for S. aureus), but at 50 μM, it induces apoptosis in cancer cells (IC₅₀: 25 μM for HeLa) .
- Mechanistic studies : Use fluorescence quenching assays to differentiate membrane disruption (bacteria) vs. mitochondrial targeting (eukaryotic cells) .
Q. How can researchers optimize the compound’s bioavailability for in vivo studies?
- Lipophilicity adjustments : Introduce methyl groups to the hydrazinyl moiety (logP increases from 2.1 to 3.4), enhancing blood-brain barrier penetration .
- Prodrug design : Acetylate the hydrazine group to improve plasma stability, with enzymatic hydrolysis releasing the active form in target tissues .
Q. What analytical methods are critical for detecting degradation products during long-term storage?
- HPLC-MS : Monitor for hydrolysis products (e.g., 4-chloroaniline and nitrobenzenesulfonic acid) using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; degradation <5% if sealed under nitrogen .
Methodological Recommendations
- Synthetic troubleshooting : If cyclization fails, replace DMF with NMP to reduce side reactions .
- Biological assays : Use checkerboard synergy assays with β-lactam antibiotics to identify combinational effects against drug-resistant pathogens .
- Data interpretation : Cross-validate NMR assignments with 2D COSY and HSQC to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
